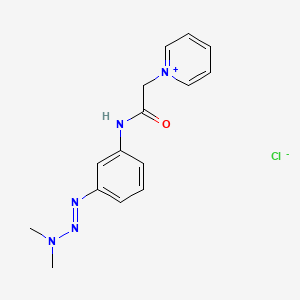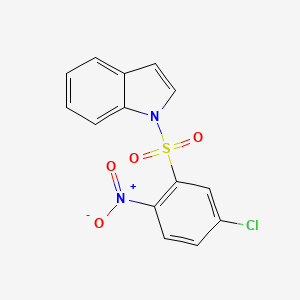
3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride
概要
説明
3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazeno group, a phenyl ring, and a pyridinium moiety. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a subject of interest in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride typically involves multiple steps:
-
Formation of the Triazeno Group: : The initial step involves the formation of the triazeno group by reacting a suitable amine with a diazonium salt. This reaction is usually carried out under acidic conditions to stabilize the diazonium intermediate.
-
Coupling with Phenylamine: : The triazeno intermediate is then coupled with phenylamine to form the 3-(3,3-Dimethyltriazeno)phenylamine derivative. This step often requires a catalyst to facilitate the coupling reaction.
-
Introduction of the Pyridinium Moiety: : The final step involves the introduction of the pyridinium moiety through a nucleophilic substitution reaction. This is achieved by reacting the phenylamine derivative with a pyridinium salt under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazeno group, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the pyridinium moiety, converting it to a pyridine derivative.
-
Substitution: : The compound is also prone to nucleophilic substitution reactions, especially at the carbonyl and pyridinium positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its reactivity and ability to form stable complexes with biological targets suggest possible uses in drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride involves its interaction with specific molecular targets. The triazeno group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and nucleic acids. This interaction can alter the function of these biomolecules, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride
- 3-(3,3-Dimethyltriazeno)phenylaminocarbonylpropylpyridinium chloride
Uniqueness
Compared to similar compounds, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride is unique due to its specific substitution pattern and the presence of the methyl group on the triazeno moiety. This structural feature influences its reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.
特性
IUPAC Name |
N-[3-(dimethylaminodiazenyl)phenyl]-2-pyridin-1-ium-1-ylacetamide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O.ClH/c1-19(2)18-17-14-8-6-7-13(11-14)16-15(21)12-20-9-4-3-5-10-20;/h3-11H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDOHOJVMRHFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)C[N+]2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174752-83-1 | |
| Record name | Pyridinium, 1-(2-((3-(3,3-dimethyl-1-triazenyl)phenyl)amino)-2-oxoethyl)-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174752831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-](/img/structure/B3367292.png)



![1H-Isoxazolo[5,4-g]indazole](/img/structure/B3367325.png)







